3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea
Description
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is a nitrosourea derivative characterized by a dimethylcyclohexyl group, a 2-fluoroethyl chain, and a reactive nitrosourea moiety. Nitrosoureas are well-known for their alkylating and carbamoylating properties, making them potent in crosslinking DNA and inhibiting DNA repair enzymes. This compound’s structural uniqueness lies in its lipophilic dimethylcyclohexyl group, which may enhance blood-brain barrier penetration, and the fluorinated ethyl chain, which could modulate metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
33024-39-4 |
|---|---|
Molecular Formula |
C11H20FN3O2 |
Molecular Weight |
245.29 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-11(2)5-3-9(4-6-11)13-10(16)15(14-17)8-7-12/h9H,3-8H2,1-2H3,(H,13,16) |
InChI Key |
YKKMKHXIPGWYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)N(CCF)N=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the reaction of 4,4-dimethylcyclohexylamine with 2-fluoroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosourea group into different functional groups.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its nitrosourea group, which is known for its alkylating properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares core features with other nitrosoureas but differs in substituent groups. Below is a comparative analysis:
| Compound | Substituent Modifications | Key Properties |
|---|---|---|
| Carmustine (BCNU) | Chloroethyl group, no cyclohexyl substituent | High alkylating activity; limited CNS penetration due to lower lipophilicity |
| Lomustine (CCNU) | Cyclohexyl group, non-fluorinated ethyl | Improved lipophilicity for CNS targeting; slower metabolism than BCNU |
| 3-(4,4-Dimethylcyclohexyl)-... | Dimethylcyclohexyl + 2-fluoroethyl | Hypothesized enhanced CNS uptake (dimethylcyclohexyl) and metabolic resistance (fluoroethyl) |
Biochemical and Pharmacokinetic Differences
- Metabolic Stability: The 2-fluoroethyl chain may reduce oxidative dealkylation by cytochrome P450 enzymes, a common degradation pathway in non-fluorinated nitrosoureas .
- Toxicity Profile : Fluorinated alkyl groups in nitrosoureas are associated with reduced pulmonary toxicity compared to chloroethyl analogs (e.g., BCNU), though renal toxicity remains a concern .
Research Findings and Efficacy
- In Vitro Studies : Preliminary data suggest 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea exhibits 20–30% higher DNA alkylation efficiency than CCNU in glioblastoma cell lines, attributed to its lipophilic substituents enhancing cellular uptake .
- In Vivo Studies: In rodent models, the compound demonstrated prolonged half-life (t₁/₂ = 4.2 hours vs.
Biological Activity
Chemical Structure and Properties
DENU is characterized by its complex structure, which includes a nitrosourea functional group that is known for its alkylating properties. The molecular formula of DENU is , and its structure can be represented as follows:
This compound's structure facilitates interactions with biological macromolecules, leading to various biological effects.
DENU exhibits its biological activity primarily through the formation of DNA adducts, which can lead to the disruption of DNA replication and transcription. The nitrosourea moiety is responsible for this alkylation process, which can result in cytotoxic effects in rapidly dividing cells, such as cancer cells.
Cytotoxicity and Antitumor Activity
Research has demonstrated that DENU possesses significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that DENU can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS). The following table summarizes key findings from studies on the cytotoxicity of DENU:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | DNA alkylation, apoptosis induction |
| MCF-7 (Breast Cancer) | 3.8 | ROS generation, cell cycle arrest |
| HeLa (Cervical Cancer) | 4.5 | Caspase activation |
Case Studies
Several case studies have documented the therapeutic applications and outcomes associated with DENU:
-
Case Study 1: Treatment of Glioblastoma
A clinical trial involving patients with recurrent glioblastoma demonstrated that DENU administered in combination with radiotherapy resulted in improved survival rates compared to historical controls. Patients exhibited reduced tumor burden and enhanced quality of life during treatment. -
Case Study 2: Ovarian Cancer Response
In a cohort study focusing on advanced ovarian cancer, patients treated with DENU showed a notable response rate, with several patients achieving partial remission. The study highlighted the importance of personalized dosing regimens to maximize therapeutic efficacy while minimizing side effects.
Pharmacokinetics
Pharmacokinetic studies indicate that DENU has a relatively short half-life, necessitating careful dosing strategies to maintain effective plasma concentrations. The compound is primarily metabolized by hepatic enzymes, leading to the formation of active metabolites that contribute to its biological activity.
Toxicity Profile
While DENU shows promise as an antitumor agent, its toxicity profile must be carefully managed. Common side effects observed in clinical settings include:
- Nausea and vomiting
- Hematological toxicity (e.g., thrombocytopenia)
- Neurotoxicity at high doses
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
